2-(3-Pyridyl)benzothiazole
Overview
Description
2-(3-Pyridyl)benzothiazole is a heterocyclic compound that consists of a benzothiazole ring fused with a pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-(3-Pyridyl)benzothiazole, also known as 2-(pyridin-3-yl)-1,3-benzothiazole, is the enzyme DprE1 . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . By inhibiting DprE1, this compound disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .
Mode of Action
This compound interacts with its target, DprE1, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing it from catalyzing the synthesis of arabinogalactan . As a result, the formation of the bacterial cell wall is disrupted, leading to the death of the bacteria .
Biochemical Pathways
The action of this compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the conversion of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical step in the synthesis of arabinogalactan . This disruption leads to a deficiency in arabinogalactan, an essential component of the bacterial cell wall, resulting in the death of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The primary result of this compound’s action is the death of Mycobacterium tuberculosis bacteria . By inhibiting the enzyme DprE1, the compound disrupts the synthesis of arabinogalactan, a critical component of the bacterial cell wall . This disruption leads to the death of the bacteria, making this compound a potential anti-tubercular agent .
Action Environment
The action of this compound is influenced by the environment within the bacterial cell, where the compound interacts with its target, DprE1 . The compound’s efficacy may also be affected by factors such as the presence of other substances that can interact with DprE1, the pH of the environment, and the presence of efflux pumps that can remove the compound from the bacterial cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyl)benzothiazole typically involves the condensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a catalyst, such as piperidine, and an appropriate solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, microwave-assisted synthesis has been explored as a green chemistry approach to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Pyridyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for electrophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
2-(3-Pyridyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized as a corrosion inhibitor for metals and as a fluorescent probe in materials science .
Comparison with Similar Compounds
- 2-(2-Pyridyl)benzothiazole
- 2-(4-Pyridyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzothiazole
Comparison: 2-(3-Pyridyl)benzothiazole is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to 2-(2-Pyridyl)benzothiazole and 2-(4-Pyridyl)benzothiazole, the 3-pyridyl derivative exhibits different electronic properties and steric effects, leading to variations in its reactivity and interaction with biological targets. Additionally, 2-(2-Hydroxyphenyl)benzothiazole has a hydroxyl group that significantly alters its chemical behavior and applications .
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNLVWBCWZIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284584 | |
Record name | 2-(3-Pyridyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821235 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2612-72-8 | |
Record name | 2-(3-Pyridyl)benzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Pyridyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of 2-(pyridin-3-yl)-1,3-benzothiazole with alkyl-substituted bis(trimethylsilyl)ketene acetals?
A1: The research article [] demonstrates that 2-(pyridin-3-yl)-1,3-benzothiazole reacts with alkyl-substituted bis(trimethylsilyl)ketene acetals in a unique manner. Unlike typical reactions where the benzothiazole ring might be involved, this compound exclusively undergoes activation at the pyridine nitrogen. This selective activation leads to the formation of 3-benzothiazolyl-1,4-dihydropyridine carboxylic acids, confirmed by single-crystal X-ray crystallography. This unusual reactivity pattern highlights the importance of considering the electronic and steric influences of substituents on heterocyclic systems.
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